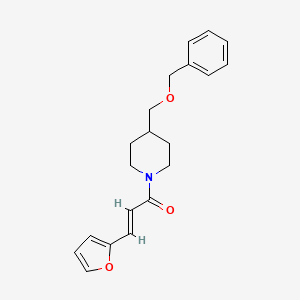
naphthalen-2-yl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphthalen-2-yl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is an intricate organic compound possessing a multi-ring structure which positions it as an interesting candidate in various fields of scientific research
Wirkmechanismus
Target of action
Tetrazoles can mimic the bioactivity of carboxylic acids and are found in many drugs with various targets . Naphthalene moieties are common in various drugs and can interact with a wide range of biological targets.
Pharmacokinetics
The pharmacokinetic properties of a compound depend on its chemical structure and can greatly influence its bioavailability, distribution, metabolism, and excretion. Piperazine rings can improve solubility and bioavailability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of naphthalen-2-yl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone often involves a multi-step process:
Preparation of Naphthalen-2-ylmethanone: : Starting with naphthalene, a Friedel-Crafts acylation can yield naphthalen-2-ylmethanone.
Tetrazole Derivative Synthesis: : The p-tolyl tetrazole fragment can be synthesized through a [3+2] cycloaddition reaction between p-tolyl azide and various nitriles.
Coupling Reaction: : The final coupling of the naphthalen-2-ylmethanone with the p-tolyl tetrazole and piperazine fragment can be achieved using standard peptide coupling reagents under mild conditions to form the final compound.
Industrial Production Methods
In industrial settings, the production may involve scalable methods:
Bulk Synthesis: : Utilizing large-scale reactors to handle multi-step syntheses with precise temperature and pH control.
Purification: : Employing crystallization, distillation, and chromatography techniques to ensure high-purity end-products.
Analyse Chemischer Reaktionen
Types of Reactions
Naphthalen-2-yl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone can undergo various reactions:
Oxidation: : Can be oxidized using agents like m-chloroperbenzoic acid.
Reduction: : Reduction via catalytic hydrogenation.
Substitution: : Electrophilic and nucleophilic substitutions can be facilitated under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: : m-Chloroperbenzoic acid, hydrogen peroxide.
Reducing Agents: : Palladium on carbon (Pd/C), sodium borohydride (NaBH4).
Solvents: : Acetonitrile, dichloromethane, methanol.
Major Products
Oxidation Products: : Naphthalen-2-yl alcohol derivatives.
Reduction Products: : Reduced analogues with diminished ketone functional groups.
Substitution Products: : Varied substituted derivatives depending on the reactants.
Wissenschaftliche Forschungsanwendungen
Naphthalen-2-yl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a versatile compound with applications in:
Chemistry: : Used as an intermediate in the synthesis of complex organic molecules.
Medicine: : Investigated for its pharmacological properties, including potential anti-inflammatory or anticancer activities.
Industry: : Used in materials science for the development of new polymers and nanomaterials.
Vergleich Mit ähnlichen Verbindungen
Naphthalen-2-yl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone stands out due to its unique combination of chemical moieties. Similar compounds include:
Naphthalen-2-ylmethanone derivatives: : Share the naphthalene backbone but lack the tetrazole and piperazine components.
Tetrazole-substituted compounds: : Possess the tetrazole ring but differ in the remaining structural features.
Its distinctive structure enables it to serve as a bridge between various chemical domains, making it a compound of considerable interest in research and application.
Eigenschaften
IUPAC Name |
[4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-naphthalen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O/c1-18-6-10-22(11-7-18)30-23(25-26-27-30)17-28-12-14-29(15-13-28)24(31)21-9-8-19-4-2-3-5-20(19)16-21/h2-11,16H,12-15,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKVCFPVNCONDEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C4=CC5=CC=CC=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)benzoic acid](/img/structure/B2937850.png)


![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2937854.png)


![N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2937859.png)
![3-(1-(2-(thiophen-2-yl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2937861.png)
![5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid](/img/structure/B2937863.png)
![2-[(2-Furylmethyl)amino]ethanol](/img/structure/B2937864.png)

![N6-benzyl-N4-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2937867.png)
![4-[4-(tert-butyl)benzoyl]-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide](/img/structure/B2937869.png)

